
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene is an organic compound with a complex structure that includes aromatic and ether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene typically involves multiple steps, starting with the preparation of the core benzene ring substituted with methoxy groups. The introduction of the 2,2-dibutoxypropyl group is achieved through a series of reactions involving alkylation and etherification. Common reagents used in these steps include alkyl halides, alcohols, and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ether groups, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include oxidative stress modulation, enzyme inhibition, or receptor binding. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Dibutoxypropyl)-2-methoxyphenol
- 4-(2,2-Dibutoxypropyl)phenol
- 2,2-Dimethoxypropane
Uniqueness
4-(2,2-Dibutoxypropyl)-1,2-dimethoxybenzene is unique due to its specific substitution pattern and the presence of both aromatic and ether functionalities. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90176-91-3 |
|---|---|
Fórmula molecular |
C19H32O4 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
4-(2,2-dibutoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C19H32O4/c1-6-8-12-22-19(3,23-13-9-7-2)15-16-10-11-17(20-4)18(14-16)21-5/h10-11,14H,6-9,12-13,15H2,1-5H3 |
Clave InChI |
PCQMFOQBUIYJIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)(CC1=CC(=C(C=C1)OC)OC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
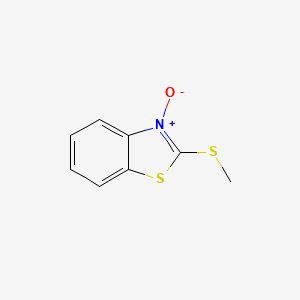
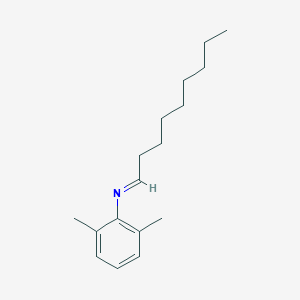
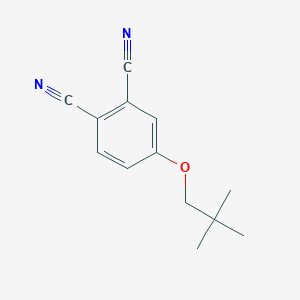
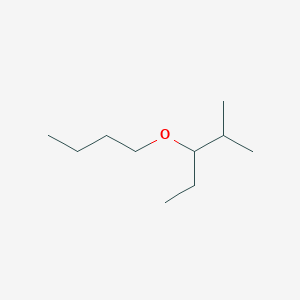

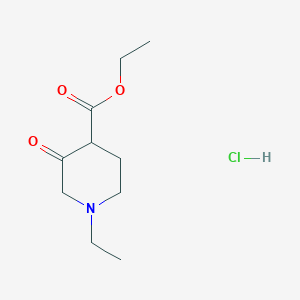
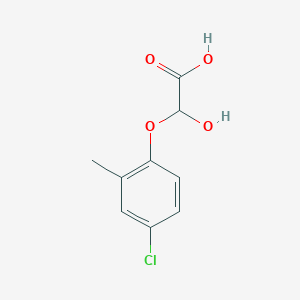

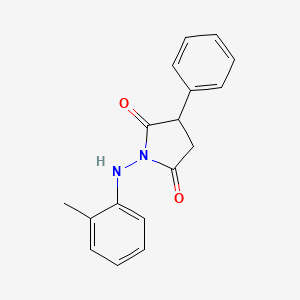

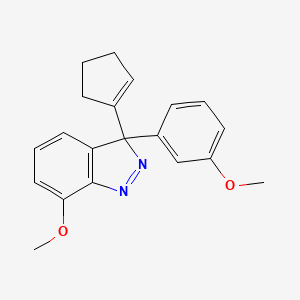
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)

